molecular formula C12H14N2 B166994 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole CAS No. 134856-46-5

3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Cat. No. B166994
M. Wt: 186.25 g/mol
InChI Key: XBZNNRROWMTSHW-UHFFFAOYSA-N
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Description

“3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole” is a type of benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are known for their diverse range of biological activities . This compound, in particular, is part of a series of different 1,2,3,4-tetrahydro- and pyrido[1,2-a]benzimidazoles .


Synthesis Analysis

The synthesis of “3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole” involves a series of chemical reactions. The process includes the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthesis of these compounds has been reported to have potential for further searches for novel antibiotics .

Scientific Research Applications

1. Application in Cancer Treatment

The compound ABT-888, a derivative of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole, has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). This compound exhibits significant potency against PARP-1 and PARP-2 enzymes and has demonstrated efficacy in cancer treatment, especially in combination with other cancer drugs in clinical trials (Penning et al., 2009).

2. Chemical Synthesis and Structural Studies

Benzimidazole derivatives, including those related to 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole, have been synthesized through cycloaddition reactions. These compounds form structures like N-(3-aryl-4-benzoyl-1-oxo-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-2-yl)benz-and-acetamides, which are valuable for further chemical and pharmacological studies (Dzvinchuk & Lozinskii, 2007, 2008).

3. Anticancer and Anti-HIV Properties

Derivatives of pyrazino[1,2-a]benzimidazole, closely related to the compound of interest, have been synthesized and tested for anticancer and anti-HIV activities. Notable anticancer activity was observed, particularly against leukemia cell lines (Demirayak et al., 2002).

4. DNA Topoisomerase Inhibition

Benzimidazole derivatives have been identified as inhibitors of mammalian DNA topoisomerase I. This is relevant for cancer treatment, as topoisomerase inhibitors can impede the replication of cancer cells (Alpan et al., 2007).

5. Antimicrobial and Anti-tubercular Activities

Benzimidazole acetic acid derivatives have been synthesized and evaluated for their anti-tubercular and antimicrobial activities. Some compounds exhibited promising activity against tuberculosis and various microbes (Maste et al., 2011).

6. Antineoplastic Activity

A series of substituted benzimidazole derivatives have been synthesized and tested for antineoplastic activity. Some of these compounds showed significant activity against certain cancer cell lines, indicating their potential in cancer therapy (Abdel-Hafez, 2007).

properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-6-7-14-11-5-3-2-4-10(11)13-12(14)8-9/h2-5,9H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZNNRROWMTSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=NC3=CC=CC=C32)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451677
Record name STK295311
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

CAS RN

134856-46-5
Record name STK295311
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Panda, JR Suresh, H Ila… - The Journal of Organic …, 2003 - ACS Publications
A highly efficient and regioselective annulation protocol for a series of linearly 2,3- and angularly 1,2-substituted and annulated pyrido[1,2-a]benzimidazoles involving [3 + 3] …
Number of citations: 63 pubs.acs.org

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